![molecular formula C19H22N2O B12522315 {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone CAS No. 713497-30-4](/img/structure/B12522315.png)
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone is an organic compound that features a piperidine ring substituted with an aminomethyl group and a phenylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the phenylmethanone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
作用机制
The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
{4-[(4-Methylpiperidin-1-yl)methyl]phenyl}(phenyl)methanone: Similar structure but with a methyl group instead of an amino group.
{4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl}(phenyl)methanone: Contains a hydroxyl group instead of an amino group.
Uniqueness
{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the aminomethyl group, which can engage in specific interactions with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
属性
CAS 编号 |
713497-30-4 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.4 g/mol |
IUPAC 名称 |
[4-[(4-aminopiperidin-1-yl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O/c20-18-10-12-21(13-11-18)14-15-6-8-17(9-7-15)19(22)16-4-2-1-3-5-16/h1-9,18H,10-14,20H2 |
InChI 键 |
QMOOQFPZNHMUCL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


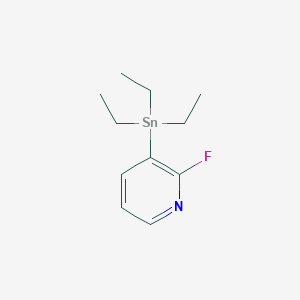
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
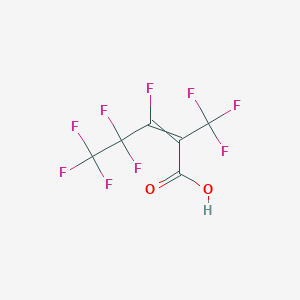
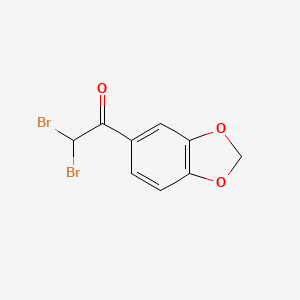
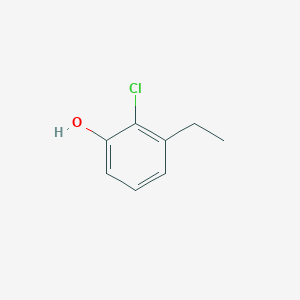
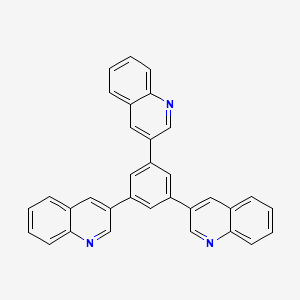

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)
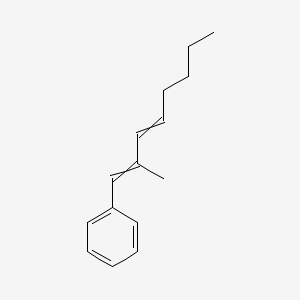
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
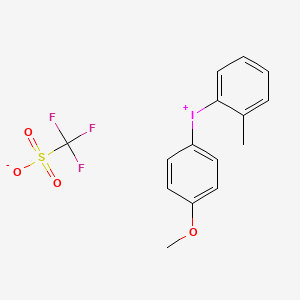
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
![[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12522305.png)
